molecular formula C10H15N3O B7872511 3,5-diamino-N-propylbenzamide

3,5-diamino-N-propylbenzamide

Cat. No.: B7872511
M. Wt: 193.25 g/mol
InChI Key: AXZCDQABEPTGHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diamino-N-propylbenzamide is a benzamide derivative characterized by amino groups at the 3- and 5-positions of the benzene ring and an N-propyl substituent on the amide nitrogen. Benzamides are a class of organic compounds with a wide range of applications, including pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

3,5-diamino-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h4-6H,2-3,11-12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZCDQABEPTGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=CC(=C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diamino-N-propylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3,5-diamino-N-propylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-diamino-N-propylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of high-performance polymers and materials.

Mechanism of Action

The mechanism of action of 3,5-diamino-N-propylbenzamide involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The compound may also interact with cellular pathways, affecting processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Key Differences and Implications:

Reactivity: Amino groups are nucleophilic and may participate in reactions such as acylation or Schiff base formation. In contrast, chloro substituents are less reactive under physiological conditions but may undergo substitution reactions under specific catalytic conditions.

Biological Activity: Benzamide derivatives with amino groups are often explored as kinase inhibitors or antimicrobial agents due to their ability to interact with enzyme active sites. Chlorinated analogs, however, are frequently utilized in agrochemicals (e.g., herbicides) for their stability and membrane permeability .

Limitations of Available Evidence

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.